Piperidin-4-one, 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethyl-
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Overview
Description
Piperidin-4-one, 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethyl- is a complex organic compound that belongs to the class of piperidine derivatives. This compound features a piperidinone core with an indole moiety attached via an ethyl linker. The presence of the indole ring, a common structure in many natural products and pharmaceuticals, imparts significant biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidin-4-one, 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethyl- typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The piperidine ring can be constructed through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Piperidin-4-one, 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring and the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or reduced indole derivatives .
Scientific Research Applications
Piperidin-4-one, 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of piperidin-4-one, 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and indole-containing molecules, such as:
- Piperidin-4-one derivatives with different substituents on the piperidine ring.
- Indole derivatives with various functional groups attached to the indole ring .
Uniqueness
The uniqueness of piperidin-4-one, 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethyl- lies in its specific combination of the piperidine and indole moieties, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H26N2O2 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethylpiperidin-4-one |
InChI |
InChI=1S/C19H26N2O2/c1-12-14(3)21(10-8-19(12)22)9-7-16-13(2)20-18-6-5-15(23-4)11-17(16)18/h5-6,11-12,14,20H,7-10H2,1-4H3 |
InChI Key |
JTJYSWCGATUTFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(CCC1=O)CCC2=C(NC3=C2C=C(C=C3)OC)C)C |
Origin of Product |
United States |
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